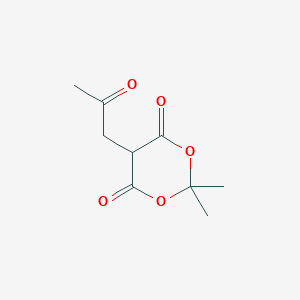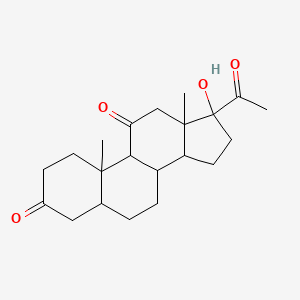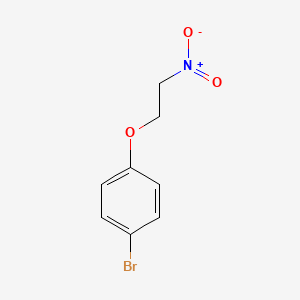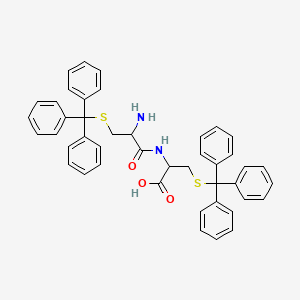
2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione typically involves the reaction of dimethyl malonate with acetone in the presence of a base, followed by cyclization to form the dioxane ring. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
化学反应分析
Types of Reactions
2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the oxopropyl group, resulting in different reactivity and applications.
5-(2-Oxopropyl)-1,3-dioxane-4,6-dione: Similar structure but without the dimethyl groups, affecting its chemical properties.
Uniqueness
2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione is unique due to the presence of both dimethyl and oxopropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
属性
CAS 编号 |
77228-15-0 |
|---|---|
分子式 |
C9H12O5 |
分子量 |
200.19 g/mol |
IUPAC 名称 |
2,2-dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C9H12O5/c1-5(10)4-6-7(11)13-9(2,3)14-8(6)12/h6H,4H2,1-3H3 |
InChI 键 |
KIYLGKVYVNOCOB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1C(=O)OC(OC1=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)


![N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14009274.png)


amino}benzoate](/img/structure/B14009292.png)



![N-[4,5-Dihydroxy-6-hydroxymethyl-2-(naphthalen-2-yloxy)-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B14009316.png)
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline](/img/structure/B14009323.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14009329.png)
